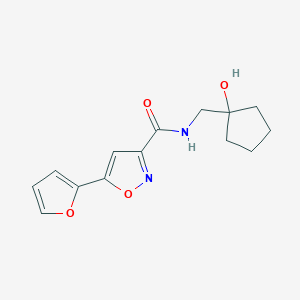

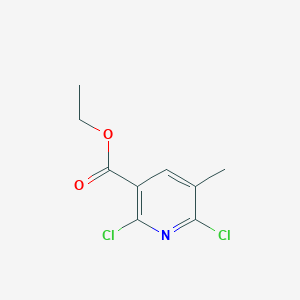

![molecular formula C16H14N6O B2509249 3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380178-42-5](/img/structure/B2509249.png)

3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 .Chemical Reactions Analysis

Benzoxazole synthesis involves various pathways, including the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . Other methods include a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 306.329. More specific physical and chemical properties are not available in the search results.Scientific Research Applications

Antimicrobial Activities : Novel derivatives of pyrazine-2-carbonitrile, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. For example, Al‐Azmi and Mahmoud (2020) synthesized 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives with demonstrated antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Synthesis of Novel Compounds : The synthesis and reactions of related pyrazine-2-carbonitrile compounds have been extensively studied. For instance, Ahmed et al. (2002) explored the synthesis of 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, leading to new oxopyrazolinylpyridines and related compounds (Ahmed, Kandeel, Abbady, & Youssef, 2002).

Potential Antitumor Applications : Some derivatives of pyrazine-2-carbonitrile, like the compound , have been explored for their potential antitumor properties. For example, Lu et al. (2017) designed and synthesized 3-amino-1'-((1-aryl-1H-1,2,3-triazol-5-yl)methyl)-2'-oxospiro[benzo[a] pyrano[2,3-c]phenazine-1,3'-indoline]-2-carbonitrile molecules, indicating moderate cytotoxicity against various cancer cell lines (Lu et al., 2017).

Combinatorial Library Synthesis : The creation of combinatorial chemical libraries using pyrazine-2-carbonitrile derivatives for various applications, including pharmaceuticals, is another area of research. Kumaravel and Vasuki (2009) demonstrated this through the synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives (Kumaravel & Vasuki, 2009).

Synthesis of Heterocyclic Systems : The compound is also significant in the synthesis of various heterocyclic systems, which are crucial in medicinal chemistry. For instance, Fikry et al. (2015) synthesized benzimidazole derivatives using related pyridine-3-carbonitrile compounds, which have applications in drug development (Fikry, Ismail, Said, & Hafez, 2015).

Mechanism of Action

Target of Action

Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .

Mode of Action

Benzoxazole derivatives have been reported to interact with their targets, leading to various changes that result in their observed pharmacological activities .

Biochemical Pathways

The wide range of pharmacological activities exhibited by benzoxazole derivatives suggests that they may affect multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities, among others .

Future Directions

Benzoxazole derivatives connect synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The future of this field may involve further exploration of these pathways and the development of new synthetic methodologies.

properties

IUPAC Name |

3-[3-[1,3-benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O/c1-21(16-20-12-4-2-3-5-14(12)23-16)11-9-22(10-11)15-13(8-17)18-6-7-19-15/h2-7,11H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWABAHZBIAKQGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{3-[(1,3-Benzoxazol-2-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)

![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2509170.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)

![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)

![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)

![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2509189.png)